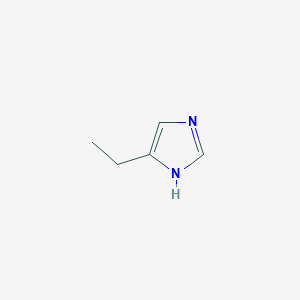

5-ethyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQHZENQKNIRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347105 | |

| Record name | 4-Ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19141-85-6 | |

| Record name | 4-Ethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VIQ867IIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-imidazole from Diethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethyl-1H-imidazole, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the well-established Debus-Radziszewski reaction. The synthesis commences from the readily available starting material, diethyl oxalate.

Introduction

Imidazole and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The this compound moiety, in particular, serves as a key building block in the development of various therapeutic agents. The Debus-Radziszewski synthesis offers a versatile and straightforward multicomponent approach for the construction of the imidazole ring.[1] This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] In this guide, we detail a proposed synthetic pathway to this compound where diethyl oxalate serves as the precursor to the 1,2-dicarbonyl component (glyoxal), and propanal provides the ethyl substituent at the C5 (or C4) position of the imidazole ring.

Reaction Pathway

The synthesis of this compound from diethyl oxalate is proposed to proceed via a modified Debus-Radziszewski reaction. The overall transformation involves the in-situ formation of glyoxal from diethyl oxalate, which then reacts with propanal and ammonia.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, albeit proposed, experimental procedure for the synthesis of this compound based on general protocols for the Debus-Radziszewski reaction.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diethyl Oxalate | 146.14 | 1.46 g | 10 |

| Propanal | 58.08 | 0.58 g | 10 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | ~5.7 mL | ~90 |

| Ethanol | 46.07 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.46 g, 10 mmol) in ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add propanal (0.58 g, 10 mmol) followed by the slow addition of aqueous ammonia (~5.7 mL, ~90 mmol). The addition of ammonia is exothermic and should be done cautiously, with external cooling if necessary.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on reported yields for similar Debus-Radziszewski reactions involving aliphatic aldehydes.

| Parameter | Expected Value | Notes |

| Yield | 40-60% | Yields for Debus-Radziszewski reactions with small alkyl groups can vary.[4] |

| Molecular Formula | C₅H₈N₂ | - |

| Molecular Weight | 96.13 g/mol | - |

| Appearance | Colorless to pale yellow oil/low melting solid | Based on properties of similar small alkyl-imidazoles. |

Predicted Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following data is predicted based on the analysis of structurally related compounds.

5.1. ¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 | s | - |

| H-4(5) | ~6.8 | s | - |

| -CH₂- (ethyl) | ~2.6 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.2 | t | ~7.5 |

| N-H | ~12.0 | br s | - |

5.2. ¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 |

| C-4 | ~117 |

| C-5 | ~128 |

| -CH₂- (ethyl) | ~22 |

| -CH₃ (ethyl) | ~14 |

5.3. Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2970 | Medium-Strong |

| C=N Stretch (imidazole ring) | 1580-1650 | Medium |

| Imidazole Ring Vibrations | 1400-1500 | Medium-Strong |

| C-H Bending (aliphatic) | 1370-1470 | Medium |

5.4. Mass Spectrometry (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 96 | High | Molecular Ion [M]⁺ |

| 81 | Moderate | [M - CH₃]⁺ |

| 68 | Moderate | [M - C₂H₄]⁺ (from ethyl group) |

| 67 | Moderate | [M - C₂H₅]⁺ |

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical progression from reaction setup to final product analysis.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a practical and efficient approach for the synthesis of this compound from diethyl oxalate via a modified Debus-Radziszewski reaction. The provided experimental protocol, along with the summarized quantitative and predicted spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward nature of this synthesis makes it an attractive method for accessing this important imidazole derivative for further investigation and application.

References

Spectroscopic Profile of 5-Ethyl-1H-imidazole: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-ethyl-1H-imidazole (CAS No. 19141-85-6). Due to prototropic tautomerism, this compound exists in equilibrium with its tautomer, 4-ethyl-1H-imidazole. For this reason, it is often referred to as 4(5)-ethyl-1H-imidazole. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific experimental IR data for this compound was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific experimental MS data for this compound was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum, and a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first collected. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Physicochemical Properties of 5-ethyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of the imidazole ring, this compound exists in equilibrium with its constitutional isomer, 4-ethyl-1H-imidazole. For this reason, experimental data for one tautomer is often reported for both, and they share the same CAS number. This guide synthesizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to research and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that experimentally determined values for this specific compound are limited in the public domain. Where experimental data is unavailable, computed values are provided.

| Property | Value | Source | Notes |

| Molecular Formula | C₅H₈N₂ | ChemScene[1] | - |

| Molecular Weight | 96.13 g/mol | ChemScene[1], PubChem[2] | - |

| CAS Number | 19141-85-6 | ChemScene[1], PubChem[2] | This CAS number is used for both 4-ethyl- and this compound due to their rapid tautomerization. |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] | - |

| Boiling Point | 140 °C at 3 mmHg | ChemicalBook[1] | Reported for the 4-ethyl tautomer. |

| Melting Point | Not available | - | - |

| pKa (acid dissociation constant) | Not available | - | The pKa of the parent imidazole is approximately 7 for the conjugate acid and 14.5 for the N-H proton.[4] |

| Solubility | Expected to be soluble in polar solvents | CymitQuimica[3] | Specific quantitative data in water or other solvents is not readily available. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | PubChem[2] | Computed value. |

| logP (Octanol-Water Partition Coefficient) | 0.8 | PubChem[2] | Computed value, indicating moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | PubChem[2] | Computed value. |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | Computed value. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be applied to this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For an imidazole, there are two potential pKa values: one for the protonation of the sp² nitrogen (acting as a base) and one for the deprotonation of the N-H proton (acting as an acid).

Methodology: Potentiometric Titration [5]

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable solvent to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is positioned over the beaker.

-

Titration Process: The titrant is added in small, precise increments to the imidazole solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the imidazole has been neutralized. The equivalence point can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method [6][7]

-

Sample Preparation: An excess amount of this compound is added to a known volume of water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a mechanical shaker or stirrer at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Role of Physicochemical Properties in Drug Discovery

The characterization of physicochemical properties is a cornerstone of the drug discovery and development process. The following diagram illustrates where this characterization fits into the broader pipeline.

Caption: Role of physicochemical properties in drug discovery.

References

- 1. 4-ethyl-1H-iMidazole | 19141-85-6 [chemicalbook.com]

- 2. 4-Ethylimidazole | C5H8N2 | CID 10153736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19141-85-6: 1H-Imidazole, 4-ethyl- | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Biological Screening of 5-Ethyl-1H-Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 5-ethyl-1H-imidazoles represent a promising subclass with potential therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the biological screening of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity is a critical step in the discovery of new agents to combat infectious diseases. The following are standard protocols for assessing the efficacy of 5-ethyl-1H-imidazole derivatives against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. While specific data for this compound derivatives are not extensively available in publicly accessible literature, the following table presents representative data for analogous imidazole derivatives against common microbial strains. This data serves as a benchmark for expected activity.

Table 1: Representative Antimicrobial Activity of Imidazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |

| Substituted Imidazoles | Staphylococcus aureus | 625 | 15-20 | Ciprofloxacin[1] |

| Escherichia coli | >1000 | 10-15 | Ciprofloxacin[1] | |

| Candida albicans | - | 12-18 | Fluconazole | |

| Nitroimidazole Derivatives | Klebsiella pneumoniae | 41 | - | Norfloxacin[2] |

| Pseudomonas aeruginosa | 55 | - | Tetracycline[2] |

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Antimicrobial Assays

This method provides a qualitative assessment of the antimicrobial activity.[3]

Materials:

-

Synthesized this compound derivatives

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Cultures of test microorganisms (e.g., S. aureus, E. coli)

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disk (solvent control, e.g., DMSO)

-

Sterile swabs, forceps, and incubator

Procedure:

-

Prepare a microbial inoculum adjusted to the 0.5 McFarland turbidity standard.

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.

-

Allow the plate to dry for 3-5 minutes.[3]

-

Impregnate sterile filter paper disks with a known concentration of the test compounds.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[1][3]

Materials:

-

Synthesized this compound derivatives

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Microbial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in broth

-

Positive control (broth + bacteria)

-

Negative control (broth only)

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

In the first column, add 100 µL of the test compound stock solution and mix to create a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from each well to the next across the plate.[3]

-

Inoculate all wells (except the negative control) with 10 µL of the standardized microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Screening

The evaluation of imidazole derivatives for anticancer activity involves a cascade of in vitro assays to determine their cytotoxic effects and elucidate their mechanisms of action.

Data Presentation: Anticancer Activity

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table provides representative IC50 values for analogous imidazole derivatives against various human cancer cell lines.

Table 2: Representative In Vitro Cytotoxicity (IC50) of Imidazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 5-Amino-1-N-substituted-imidazole-4-carboxylates | HeLa (Cervical) | 0.737 ± 0.05 | -[4] |

| HT-29 (Colon) | 1.194 ± 0.02 | -[4] | |

| Naphtho[1,2-d]imidazole Derivatives | HCT-116 (Colon) | 21.12 | Doxorubicin (0.85)[2] |

| HL-60 (Leukemia) | 11.15 | Doxorubicin (0.12)[2] | |

| Imidazole-1,2,3-triazole Hybrids | MCF-7 (Breast) | 0.38 | Doxorubicin |

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing cell viability.[2]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[2]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization: Anticancer Screening and Mechanism of Action

Caption: Workflow for anticancer screening and potential mechanism.

Anti-inflammatory Screening

The anti-inflammatory potential of this compound derivatives can be assessed through various in vivo and in vitro models.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is often measured as the percentage of edema inhibition in animal models. The following table shows representative data for imidazole derivatives.

Table 3: Representative Anti-inflammatory Activity of Imidazole Derivatives

| Compound Class | Assay | % Inhibition of Edema | Reference Compound |

| N-substituted Imidazoles | Carrageenan-induced paw edema | 50-70% | Indomethacin |

| Imidazole-5(4H)-ones | Carrageenan-induced paw edema | Up to 80% | Diclofenac[5] |

| Imidazole Amide Derivatives | Albumin Denaturation Assay (IC50) | 33.27 ± 2.12 µg/mL | Diclofenac (24.72 ± 1.96 µg/mL)[6] |

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Anti-inflammatory Assays

This is a widely used in vivo model for evaluating acute anti-inflammatory activity.

Materials:

-

Synthesized this compound derivatives

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Plethysmometer

-

Reference drug (e.g., Indomethacin or Diclofenac)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds and the reference drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[6]

Materials:

-

Synthesized this compound derivatives

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Reference drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

-

Adjust the pH of the reaction mixture to 6.3.

-

Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.

Visualization: Anti-inflammatory Mechanism of Action

Caption: Potential anti-inflammatory mechanism via p38 MAP kinase.

Conclusion

This technical guide outlines the fundamental experimental protocols and data presentation standards for the biological screening of this compound derivatives. While specific data for this subclass is emerging, the methodologies established for the broader class of imidazoles provide a robust framework for their evaluation. Researchers and drug development professionals can utilize these protocols to systematically assess the antimicrobial, anticancer, and anti-inflammatory potential of novel this compound compounds, thereby accelerating the discovery of new therapeutic agents. Further research is warranted to populate the specific biological activity data for this promising class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of 5-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for scientific literature, specific studies detailing the mechanism of action, quantitative biological data, and established experimental protocols for 5-ethyl-1H-imidazole are not available in the public domain. The following guide is based on the known biological activities of the broader imidazole class of compounds. The information presented is intended to provide a foundational understanding of how a molecule like this compound might function, based on the activities of structurally related compounds. All data and proposed mechanisms are extrapolated from studies on other imidazole derivatives and should be considered hypothetical in the context of this compound.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of many important biological molecules, including the amino acid histidine, histamine, and purines.[1][2] The versatility of the imidazole nucleus has made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][4][5] Imidazole derivatives have been successfully developed as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[2][6]

Potential Mechanisms of Action for this compound

Based on the activities of other imidazole-containing compounds, this compound could potentially exert its biological effects through several mechanisms. These are speculative and would require experimental validation.

2.1. As an Antifungal Agent

A primary mechanism for many imidazole-based antifungal drugs, such as econazole, is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane.

-

Proposed Pathway: Imidazole compounds typically inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[3]

2.2. As an Anticancer Agent

Numerous imidazole derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.[8][9]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some imidazole-based compounds have been shown to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR).[10] By blocking the ATP binding site of the kinase domain, these inhibitors can prevent downstream signaling cascades that promote cell growth and division.

-

Sirtuin Inhibition: Certain imidazole derivatives have been identified as inhibitors of sirtuins, a class of histone deacetylases.[9] Sirtuins are involved in various cellular processes, including gene expression and metabolic regulation, and their dysregulation is linked to cancer.[9]

-

Induction of Apoptosis: Studies on compounds like ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate have shown that they can induce apoptosis (programmed cell death) in cancer cells, potentially through mechanisms like reducing the mitochondrial membrane potential.[8]

2.3. As an Anti-inflammatory Agent

The imidazole scaffold is present in molecules with anti-inflammatory properties. The potential mechanism could involve the inhibition of enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade.

Hypothetical Quantitative Data

No quantitative data for this compound is available. For illustrative purposes, the table below presents a hypothetical summary of data that could be generated for an imidazole derivative being tested for anticancer activity, based on published data for other imidazoles.[8][11]

| Parameter | Cell Line | Value |

| IC₅₀ (µM) | A549 (Lung Carcinoma) | Hypothetical: 15.5 ± 2.1 |

| MCF-7 (Breast Cancer) | Hypothetical: 9.8 ± 1.5 | |

| K562 (Leukemia) | Hypothetical: 21.2 ± 3.4 | |

| Enzyme Inhibition (Ki, nM) | EGFR Kinase | Hypothetical: 150 |

| Sirtuin 1 | Hypothetical: 250 |

Suggested Experimental Protocols

Detailed experimental protocols for this compound do not exist. The following are generalized protocols commonly used to investigate the mechanism of action for novel imidazole-based compounds.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

4.2. Western Blot for Signaling Pathway Analysis

This protocol is used to assess the effect of the compound on protein expression within a specific signaling pathway (e.g., EGFR pathway).

-

Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant for investigating the mechanism of action of an imidazole derivative.

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

While this compound itself is not well-characterized in the scientific literature, the broader family of imidazole-containing molecules represents a rich source of pharmacologically active compounds. The potential mechanisms of action, ranging from enzyme inhibition in fungal pathogens to the modulation of critical signaling pathways in cancer, highlight the therapeutic promise of this chemical scaffold. Future research is necessary to elucidate the specific biological targets and mechanisms of action of this compound to determine its potential as a therapeutic agent.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijrar.org [ijrar.org]

- 3. rjptonline.org [rjptonline.org]

- 4. longdom.org [longdom.org]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. scialert.net [scialert.net]

- 7. Econazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint of 5-ethyl-1H-imidazole: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-ethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for elucidating the molecule's structural, electronic, and spectroscopic characteristics. The presented data and methodologies serve as a foundational resource for researchers and scientists engaged in the rational design and development of imidazole-based therapeutic agents.

Theoretical Framework and Computational Methodology

Quantum chemical calculations offer a powerful lens to scrutinize molecular properties at the atomic level. For this compound, Density Functional Theory (DFT) is the chosen method due to its balance of computational cost and accuracy in describing electronic systems.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, coupled with the 6-311G(d,p) basis set, is employed for all calculations.[1][3] This combination is well-established for providing reliable geometries and electronic properties for organic molecules.[4]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[7][8][9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[1] It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions.[10]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on this compound.

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations for this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles of this compound are summarized in the table below. These parameters provide a detailed picture of the molecule's three-dimensional structure.

| Bond/Angle | Value | Bond/Angle | Value |

| Bond Lengths (Å) | Bond Angles (º) | ||

| N1-C2 | 1.375 | C5-N1-C2 | 108.5 |

| C2-N3 | 1.321 | N1-C2-N3 | 111.2 |

| N3-C4 | 1.389 | C2-N3-C4 | 107.9 |

| C4-C5 | 1.365 | N3-C4-C5 | 107.1 |

| C5-N1 | 1.378 | C4-C5-N1 | 105.3 |

| C5-C6 | 1.508 | N1-C5-C6 | 128.1 |

| C6-C7 | 1.535 | C4-C5-C6 | 126.6 |

| N1-H | 1.012 | C5-C6-C7 | 112.3 |

Vibrational Analysis

The calculated vibrational frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental data. Key vibrational modes are highlighted in the table below.

| Frequency (cm⁻¹) | Assignment | Symmetry |

| 3145 | N-H stretch | A' |

| 3080 | C-H stretch (ring) | A' |

| 2985 | C-H stretch (ethyl, asym) | A' |

| 2940 | C-H stretch (ethyl, sym) | A' |

| 1595 | C=C stretch (ring) | A' |

| 1480 | C=N stretch (ring) | A' |

| 1450 | CH₂ bend (ethyl) | A' |

| 1380 | CH₃ bend (ethyl) | A' |

| 1105 | C-N stretch (ring) | A' |

| 950 | C-C stretch (ethyl) | A' |

| 750 | C-H out-of-plane bend | A" |

Frontier Molecular Orbitals

The energies of the HOMO, LUMO, and the resulting energy gap are crucial for understanding the electronic behavior of this compound.

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.24 |

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of these results relies on experimental data. The following outlines standard experimental protocols for obtaining comparative data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound would be recorded using a KBr pellet method. The sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

Logical Relationships in Drug Design

The data from quantum chemical calculations can be integrated into a rational drug design workflow. The following diagram illustrates this relationship.

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the fundamental properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide a comprehensive molecular portrait. These theoretical insights are invaluable for understanding the molecule's reactivity and potential as a scaffold in drug discovery, offering a solid foundation for further computational and experimental investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. arar.sci.am [arar.sci.am]

- 7. irjweb.com [irjweb.com]

- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Ethyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of heterocyclic compounds. In the realm of medicinal chemistry, the imidazole scaffold is a ubiquitous motif, and understanding its tautomeric behavior is critical for rational drug design and development. This technical guide provides a comprehensive examination of the prototropic tautomerism in 5-ethyl-1H-imidazole, a representative substituted imidazole. While direct experimental data for this specific molecule is sparse in the public domain, this document synthesizes information from analogous imidazole derivatives to predict its tautomeric landscape. We delve into the theoretical underpinnings of imidazole tautomerism, present detailed experimental protocols for its characterization, and offer a quantitative framework for understanding the equilibrium. This guide is intended to be a valuable resource for researchers engaged in the study and application of imidazole-containing molecules.

Introduction to Imidazole Tautomerism

The imidazole ring contains two nitrogen atoms, one of which is a pyridine-type nitrogen (doubly bonded to carbon) and the other is a pyrrole-type nitrogen (singly bonded to two carbons and bearing a hydrogen atom). Prototropic tautomerism in unsymmetrically substituted imidazoles involves the migration of a proton between these two nitrogen atoms. This results in two distinct tautomeric forms that are in a dynamic equilibrium.[1][2][3] The position of this equilibrium is influenced by the nature and position of substituents on the imidazole ring, as well as by the surrounding environment, including the solvent and temperature.[4]

For this compound, the tautomeric equilibrium involves the interconversion of 4-ethyl-1H-imidazole and this compound. According to the IUPAC nomenclature, the position of the substituent dictates the naming of the tautomer where the N-H is at the 1-position. Therefore, the equilibrium is more accurately described as being between 4-ethyl-1H-imidazole and this compound.

Theoretical Framework and Computational Analysis

Quantum chemical calculations are powerful tools for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[5][6][7] Density Functional Theory (DFT) and ab initio methods are commonly employed to model tautomeric systems.[5][6]

Computational Protocol for this compound Tautomerism

A typical computational workflow to study the tautomerism of this compound would involve the following steps:

-

Geometry Optimization: The molecular geometries of both tautomers (4-ethyl-1H-imidazole and this compound) are optimized to find their minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate electronic energies.

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules in a microsolvation approach.[6][8]

-

Transition State Search: To determine the energy barrier for the interconversion, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two tautomers.

A logical workflow for these computational studies is depicted below:

References

- 1. mdpi.com [mdpi.com]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. comporgchem.com [comporgchem.com]

An In-depth Technical Guide to the Solubility of 5-ethyl-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details available solubility data, outlines experimental protocols for solubility determination, and situates the importance of solubility within a broader drug discovery context.

Introduction to this compound and its Solubility

This compound is a substituted imidazole that serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its solubility in organic solvents is a critical physicochemical parameter that influences its utility in synthetic reactions, purification processes, formulation development, and biological assays. The polarity of the imidazole ring, coupled with the nonpolar ethyl group, results in a nuanced solubility profile across different organic media.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the general principles of "like dissolves like" and available information on similar imidazole derivatives, a qualitative assessment can be made. Imidazoles are generally more soluble in polar organic solvents.

To provide a quantitative reference, the following table summarizes the solubility of structurally related imidazoles, 1H-imidazole and 2-methyl-1H-imidazole, in select organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though experimental verification is always recommended. The presence of the ethyl group in this compound is expected to increase its solubility in less polar solvents compared to the parent 1H-imidazole.

Table 1: Solubility of Structurally Similar Imidazoles in Organic Solvents at 298.15 K

| Solvent | 1H-imidazole (mol·L⁻¹) | 2-methyl-1H-imidazole (mol·L⁻¹) |

| Dichloromethane | Low | Low |

| Toluene | Low | Low |

Note: The term "Low" indicates that the solubility is not high, as detailed in a study by Domańska et al. (2004).[1][2] Precise numerical values from this study require access to the full publication.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Solubility Assessment in Drug Discovery

The solubility of a compound is a critical parameter that is assessed at various stages of the drug discovery and development pipeline. The following diagram illustrates a typical high-throughput screening (HTS) workflow, highlighting the point at which solubility assessment is crucial.[3][4][5][6][7]

In this workflow, after initial "hits" are identified from the HTS campaign and validated, their physicochemical properties, including solubility, are thoroughly characterized.[8] Poor solubility can be a major hurdle for lead optimization and subsequent development, potentially leading to issues with formulation, bioavailability, and in vivo efficacy. Therefore, early assessment of solubility is vital for prioritizing promising drug candidates.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 6. news-medical.net [news-medical.net]

- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Thermal Stability of 5-Ethyl-1H-Imidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermal stability of 5-ethyl-1H-imidazole. To date, a comprehensive search of peer-reviewed literature and chemical databases has revealed no specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. This document, therefore, serves as a foundational guide by providing available physicochemical and thermochemical data for its isomers, 2-ethyl-1H-imidazole and 4-ethyl-1H-imidazole, to offer a comparative context. Furthermore, it outlines detailed, standardized experimental protocols for TGA and DSC suitable for the future characterization of this compound. The guide also includes a discussion on the anticipated thermal behavior and potential decomposition pathways based on the established chemistry of related alkyl-imidazole compounds.

Physicochemical and Thermochemical Properties of Ethyl-1H-Imidazole Isomers

While direct thermal decomposition data for this compound is unavailable, the properties of its isomers provide a valuable baseline for estimating its behavior. The following table summarizes key data for 2-ethyl-1H-imidazole and 4-ethyl-1H-imidazole.

| Property | 2-Ethyl-1H-imidazole | 4(5)-Ethyl-1H-imidazole |

| CAS Number | 1072-62-4[1] | 19141-85-6[2] |

| Molecular Formula | C₅H₈N₂[1] | C₅H₈N₂[2] |

| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [2] |

| Boiling Point | 541.2 K (268.05 °C)[3] | 140 °C at 3 mmHg[2] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | 68.3 ± 1.3 kJ/mol[4] | Not Available |

| Standard Enthalpy of Sublimation (ΔsubH°) | 89.6 ± 0.4 kJ/mol[3] | Not Available |

| Appearance | Not Specified | Colorless or light yellow liquid[5] |

Experimental Protocols for Thermal Analysis

To facilitate future studies on this compound, the following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies are designed for the characterization of solid organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This protocol is designed to determine the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition, mass loss percentages at various temperatures, and the residual mass after heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5–10 mg) is accurately weighed directly into a clean TGA crucible (e.g., alumina or platinum).[7]

-

Instrument Setup: The crucible is placed onto the TGA's high-precision balance within the furnace.

-

Atmosphere Selection: The system is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[6]

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Initiate a dynamic heating ramp at a controlled, linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).[7] The final temperature should be sufficient to ensure complete decomposition.

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine key thermal events. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these processes.

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and identify any other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2–5 mg) is weighed into a hermetically sealed aluminum DSC pan to contain any volatiles released upon heating.[9] An empty, sealed hermetic pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere Selection: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.[10]

-

Heating Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history.[10]

-

For the analysis, a dynamic heating ramp is applied at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of the transition.[10]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the thermal analysis techniques described above.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Discussion of Thermal Stability and Decomposition Pathways

Expected Thermal Behavior

The thermal stability of imidazole derivatives is significantly influenced by their substituents. Studies on poly(N-vinylimidazole) show that decomposition occurs in a main step between 340–500 °C.[11] For smaller, non-polymeric alkyl-imidazoles, the thermal stability is expected to be lower. The decomposition of imidazole-based ionic liquids, for example, often occurs through the dealkylation of the imidazolium cation by the anion. While this compound is a neutral molecule, the cleavage of the ethyl group is a plausible initial step in its thermal degradation.

Given its relatively simple structure and low molecular weight, this compound is likely to be volatile. A TGA experiment would probably show significant mass loss due to evaporation before covalent bond cleavage, especially if run in an open pan. The boiling point of its isomer, 2-ethyl-1H-imidazole, is approximately 268 °C, suggesting that this compound will also have a high boiling point.[3] Thermal decomposition would likely initiate at temperatures exceeding its boiling point.

Potential Decomposition Pathways

For simple alkyl-imidazoles, thermal decomposition in an inert atmosphere is expected to proceed via homolytic cleavage of the bonds attached to the imidazole ring. The primary pathways would involve the cleavage of C-C and C-N bonds.

-

De-ethylation: The most likely initial decomposition step is the homolytic cleavage of the C-C bond between the ethyl group and the imidazole ring, leading to the formation of an imidazolyl radical and an ethyl radical. The ethyl radical can subsequently undergo further reactions like disproportionation or combination.

-

Ring Opening: At higher temperatures, the imidazole ring itself can undergo fragmentation. This process is more complex and can lead to a variety of smaller gaseous products. Studies on the decomposition of imidazole-based energetic materials suggest that ring cleavage is a significant pathway at elevated temperatures.[12]

-

Formation of Stable Volatiles: The decomposition of alkyl-imidazolium ionic liquids has been shown to release stable volatile molecules such as 1-methylimidazole and 1-hexylimidazole.[13] By analogy, the thermal decomposition of this compound could potentially lead to the formation of various smaller, stable nitrogen-containing heterocyclic compounds and hydrocarbons.

The exact products and mechanisms can be definitively identified by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), which would allow for the analysis of the evolved gases.[14]

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound remains elusive, the provided information on its isomers, detailed protocols for TGA and DSC analysis, and a discussion of potential thermal behaviors offer a robust starting point for researchers. The execution of the outlined experimental procedures is essential to generate the quantitative data necessary for a complete assessment of the thermal properties of this compound, which is crucial for its safe handling, storage, and application in drug development and other scientific fields.

References

- 1. 1H-Imidazole, 2-ethyl- [webbook.nist.gov]

- 2. 4-ethyl-1H-iMidazole CAS#: 19141-85-6 [m.chemicalbook.com]

- 3. 1H-Imidazole, 2-ethyl- [webbook.nist.gov]

- 4. 1H-Imidazole, 2-ethyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. infinitalab.com [infinitalab.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-ethyl-1H-imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 5-ethyl-1H-imidazole as a reagent in organic synthesis. Due to a lack of extensive specific literature on this compound, this note draws upon established methodologies for structurally similar imidazole derivatives to propose likely applications and detailed experimental protocols. These protocols should be considered as a starting point for experimental design and may require further optimization.

Overview of this compound

This compound is a substituted imidazole, a class of five-membered aromatic heterocycles containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in many biologically active molecules and serves as a versatile ligand and catalyst in organic synthesis. The ethyl group at the 5-position can influence the steric and electronic properties of the imidazole ring, potentially impacting its reactivity and selectivity in various transformations.

Key potential applications of this compound include its use as:

-

A ligand for transition metal-catalyzed reactions.

-

A building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

-

An organocatalyst.

This compound as a Ligand in Catalysis

Imidazole derivatives are widely used as N-donor ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. These complexes can catalyze a range of organic transformations, including cross-coupling reactions and hydrogen production.

Application Example: Ligand in Ruthenium-Catalyzed Hydrogen Production

While specific data for this compound is not available, a structurally similar compound, 2-ethyl-5-methyl-1H-imidazole, has been used to synthesize bis-imidazole methane-based ligands for ruthenium(II) complexes active in hydrogen production from formic acid.[1] A similar approach could be employed for this compound.

Logical Workflow for Ligand Synthesis and Complexation

Caption: Workflow for the synthesis of a bis-imidazole ligand and its ruthenium complex.

Experimental Protocol: Synthesis of a Bis-imidazole Ligand (General Procedure)

This protocol is adapted from the synthesis of related bis-imidazole ligands.[1]

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Concentrated hydrochloric acid

-

Ammonium hydroxide

-

Ethanol

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound (2.0 eq) in ethanol.

-

Add the aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with ammonium hydroxide.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the bis-imidazole ligand.

Quantitative Data for a Structurally Similar Ruthenium Complex

The following data is for a complex of a bis-imidazole ligand derived from 2-ethyl-5-methyl-1H-imidazole and is provided for comparative purposes.[1]

| Complex | Ligand | Catalytic Turnover | TOF (h⁻¹) |

| [(η⁶-p-cymene)RuCl(κ²-L2)]⁺ | L2 | 8830 | 1545 |

| L2 = 4,4'-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole) |

N-Alkylation of this compound

N-alkylation is a fundamental transformation for imidazole-containing compounds, enabling the synthesis of a wide range of derivatives with diverse biological activities and applications as ionic liquids or N-heterocyclic carbene (NHC) precursors.

General Reaction Scheme for N-Alkylation

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation of an Imidazole Derivative (General Procedure)

This protocol is a generalized procedure based on methods for the N-alkylation of various imidazole derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-